(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. The compound’s structure features an amino group, a hydroxyl group, and halogen substituents on a phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzaldehyde and a chiral amine.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol undergoes amination using a chiral amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The halogen substituents may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Amino-1-(4-fluoro-2-chlorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-chloro-2-bromophenyl)ethan-1-ol
Uniqueness
(1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is unique due to its specific combination of halogen substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-bromo-2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
LUOILOMMQKDPPF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN)O |
Origin of Product |
United States |
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